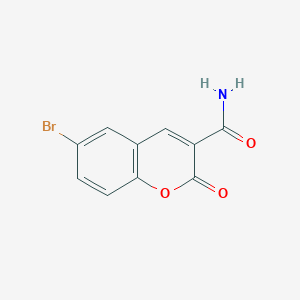

6-Bromo-2-oxochromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

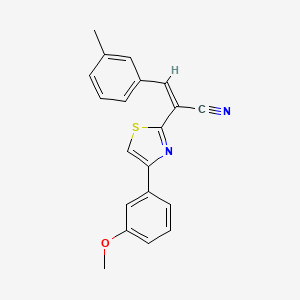

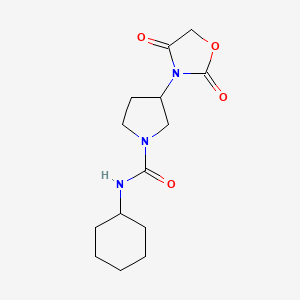

6-Bromo-2-oxochromene-3-carboxamide is a chemical compound with the molecular formula C10H6BrNO3 . It has a molecular weight of 268.066. It is also known by other names such as 6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide .

Synthesis Analysis

The synthesis of this compound involves reactions with zinc enolates derived from 1-Aryl-2,2-dibromoalkanones . Another study describes the synthesis of a similar compound, dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, via the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as MolView . The structure is determined by the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

The chemical reactions involving this compound include cyclopropanation reactions with zinc enolates . Another reaction involves the Reformatsky reaction with N-substituted 6-Bromo-2-oxochromene-3-carboxamides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.6±0.1 g/cm3, boiling point of 526.8±50.0 °C at 760 mmHg, and vapour pressure of 0.0±1.4 mmHg at 25°C . It also has a molar refractivity of 60.3±0.3 cm3, polar surface area of 55 Å2, and molar volume of 171.3±3.0 cm3 .Applications De Recherche Scientifique

Synthesis and Structural Studies

Cyclization and Novel Ring Systems : 6-Bromo-2-oxochromene-3-carboxamide has been used in cyclization reactions to produce novel ring systems like benzopyrano[2,3-d]pyrimidine-4,6-dione and benzopyrano[3,2-e]-1,4-diazepine. These cyclizations demonstrate the compound's utility in creating structurally unique compounds with potential applications in various fields of chemistry and pharmacology (Bevan et al., 1986).

Eco-Friendly Synthesis Approaches : It has been used in eco-friendly synthesis methods like the Knoevenagel condensation to produce 2-imino-2H-chromene-3-carboxamides. These synthesis approaches emphasize sustainable and environmentally conscious methods in chemical production (Proença & Costa, 2008).

Reformatsky Reaction : This compound is involved in the Reformatsky reaction with different bromoalkanates, illustrating its reactivity and potential in synthesizing diverse organic compounds, such as N-aryl-(6-bromo)-4-(1-methoxycarbonylcyclohexyl)-2-oxochroman-3-carboxamides (Shchepin et al., 2006).

X-ray Crystallography : The structure of derivatives of this compound, like ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, has been determined through X-ray crystallography, highlighting its importance in structural chemistry (Kirillov, Nikiforova, & Dmitriev, 2015).

Applications in Biological Studies

- Antimalarial Research : Derivatives of this compound, specifically bromo-benzothiophene carboxamide derivatives, have shown potential as inhibitors of Plasmodium falciparum Enoyl-ACP reductase, highlighting its potential application in antimalarial research (Banerjee et al., 2011).

Orientations Futures

While specific future directions for the study of 6-Bromo-2-oxochromene-3-carboxamide are not mentioned in the available literature, the field of reactive oxygen species (ROS)-based nanomedicine, which includes compounds like this compound, is a promising area of research for crossing the blood-brain barrier and treating glioma .

Propriétés

IUPAC Name |

6-bromo-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMVXKDEZKIAIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2720453.png)

![N-(3-isopropylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2720459.png)

![N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2720461.png)

![3-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2720465.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2720469.png)

![1,3,7-trimethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2720474.png)